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molecular formula C12H9ClN4 B8448089 6-Chloro-9-methyl-8-phenyl-9H-purine

6-Chloro-9-methyl-8-phenyl-9H-purine

Cat. No. B8448089
M. Wt: 244.68 g/mol
InChI Key: IXIVKGRJNYFEAI-UHFFFAOYSA-N
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Patent
US07517888B2

Procedure details

6-chloro-9-methyl-8-phenylpurine was added in a steel vial to ammonia cooled to −196° C. using liquid nitrogen. The reaction mixture was allowed to warm to 16° C. for 70 hours; after that, the ammonia was allowed to evaporate at room temperature and the residue was chromatographed and/or crystallized to give 9-methyl-8-phenylpurine-6-ylamine, a compound of Formula (I).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:10]=[CH:9][N:8]=[C:7]2[C:3]=1[N:4]=[C:5]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[N:6]2[CH3:11].[NH3:18]>>[CH3:11][N:6]1[C:5]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[N:4][C:3]2[C:7]1=[N:8][CH:9]=[N:10][C:2]=2[NH2:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C2N=C(N(C2=NC=N1)C)C1=CC=CC=C1
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-196 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to 16° C. for 70 hours
Duration
70 h
CUSTOM
Type
CUSTOM
Details
to evaporate at room temperature
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed
CUSTOM
Type
CUSTOM
Details
crystallized

Outcomes

Product
Name
Type
product
Smiles
CN1C2=NC=NC(=C2N=C1C1=CC=CC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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